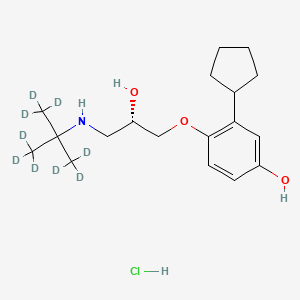

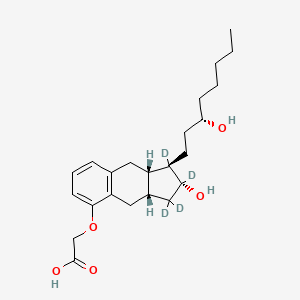

Treprostinil-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

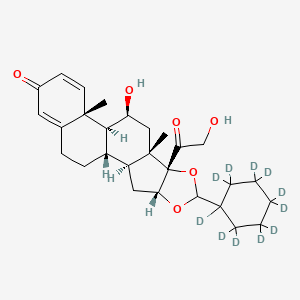

Treprostinil-d4 is a deuterated analog of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of treprostinil involves several key steps, including a Claisen rearrangement and a catalytic Pauson–Khand reaction The Claisen rearrangement is performed in a plug flow reactor, which improves yields and selectivity The Pauson–Khand reaction is carried out under catalytic conditions with cobalt carbonyl and carbon monoxideThe synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a 14% overall yield .

Industrial Production Methods

Industrial production of treprostinil typically involves continuous subcutaneous or intravenous infusion . The compound is supplied in various concentrations, such as 1 mg/mL, 2.5 mg/mL, 5 mg/mL, and 10 mg/mL solutions for infusion . The production process is closely monitored to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Treprostinil undergoes various chemical reactions, including oxidation, reduction, and substitution . The Claisen rearrangement and Pauson–Khand reactions are key steps in its synthesis .

Common Reagents and Conditions

Claisen Rearrangement: Typically performed in a plug flow reactor with specific catalysts to improve yield and selectivity.

Pauson–Khand Reaction: Catalyzed by cobalt carbonyl and carbon monoxide.

Major Products Formed

The major products formed from these reactions include intermediates that are further transformed into treprostinil through additional steps .

Scientific Research Applications

Treprostinil-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is primarily used for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD) . The compound’s enhanced metabolic stability and pharmacokinetic properties make it a valuable tool for studying the pharmacodynamics and pharmacokinetics of prostacyclin analogs .

Mechanism of Action

Treprostinil-d4 exerts its effects by promoting direct vasodilation of the pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . It acts as a full agonist of the prostacyclin receptor (IP) and has a high affinity for the prostaglandin E receptor 2 (EP2) and the prostaglandin D receptor 1 (DP1) . This leads to a reduction in pulmonary artery pressure, improved systemic oxygen transport, and increased cardiac output with minimal alteration of the heart rate .

Comparison with Similar Compounds

Similar Compounds

Epoprostenol: A synthetic prostacyclin with a short half-life and instability at room temperature.

Iloprost: Another prostacyclin analog used for the treatment of PAH.

Selexipag: A non-prostanoid IP receptor agonist used for the treatment of PAH.

Uniqueness

Treprostinil-d4 is unique due to its enhanced metabolic stability and pharmacokinetic properties, which are attributed to the replacement of hydrogen atoms with deuterium . This makes it a valuable compound for long-term treatment and research applications.

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-1,2,3,3-tetradeuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-3a,4,9,9a-tetrahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D |

InChI Key |

PAJMKGZZBBTTOY-ADGJBYSCSA-N |

Isomeric SMILES |

[2H][C@]1([C@H]2CC3=C(C[C@H]2C([C@@]1([2H])O)([2H])[2H])C(=CC=C3)OCC(=O)O)CC[C@H](CCCCC)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)